2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride
Description
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride is a compound that belongs to the benzimidazolium family.
Properties
IUPAC Name |
2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.ClH/c1-16-12-8-4-5-9-13(12)17(2)15(16)11-7-3-6-10-14(11)18;/h3-10H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNYTWGIVCIQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=C3O)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride typically involves the reaction of 1,3-dimethylbenzimidazole with phenol in the presence of a chlorinating agent. One common method involves the use of thionyl chloride as the chlorinating agent, which facilitates the formation of the chloride salt . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Chemical Reactions Analysis
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazolium ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce various substituted benzimidazolium compounds.
Scientific Research Applications
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride has several scientific research applications:
Organic Electronics: It is used as an n-type dopant in organic electronic devices, enhancing their performance and stability.
Photochemistry: The compound exhibits unique photophysical properties, making it useful in studies related to fluorescence and photoluminescence.
Biological Studies:
Industrial Applications: The compound is used in the synthesis of various organic compounds and materials, including dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The benzimidazolium ring plays a crucial role in these interactions, facilitating the binding of the compound to specific targets. This binding can lead to changes in the photophysical properties of the compound, such as fluorescence enhancement .
Comparison with Similar Compounds
2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride can be compared with other benzimidazolium derivatives, such as:
2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide: This compound is known for its use in molecular machines and organic electronics.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: This derivative is used in various chemical reactions and has unique properties compared to the chloride salt.
The uniqueness of 2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)phenol;chloride lies in its specific photophysical properties and its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
